(3,5-Dimethylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a 3,5-dimethylisoxazole ring, a fluorophenylsulfonyl group, and an azetidinylmethanone moiety
Mechanism of Action
Target of Action
The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family proteins, which are known to bind acetylated histones and non-histones, thereby influencing gene expression .
Mode of Action
The compound interacts with BRD4, inhibiting its activity . Notably, a derivative of this compound, DDT26, exhibited a potent inhibitory effect on BRD4 . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . Its action results in DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase .
Action Environment
The efficacy of this compound can vary depending on the subtype of breast cancer, particularly in the treatment of TNBC . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core. This can be achieved through the cyclization of suitable precursors such as 3,5-dimethyl-1,2,4-oxadiazole derivatives. The fluorophenylsulfonyl group is introduced through a sulfonylation reaction, often using reagents like chlorosulfonic acid or sulfuryl chloride. The azetidinylmethanone moiety is then constructed through a series of reactions involving azetidine derivatives and appropriate carbonylating agents.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenylsulfonyl group can be oxidized to form sulfonic acids or sulfates.
Reduction: : The azetidinylmethanone moiety can be reduced to form corresponding amines.
Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate, under acidic or neutral conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorophenylsulfonic acid or fluorophenyl sulfate.
Reduction: : Azetidinylmethanone derivatives with reduced functional groups.
Substitution: : Substituted isoxazole derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, such as anti-inflammatory or anticancer activities.
Industry: : Potential use in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Isoxazole derivatives: : Similar core structure but different substituents.
Sulfonyl azetidinylmethanone derivatives: : Similar functional groups but different core structures.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-9-14(10(2)22-17-9)15(19)18-7-13(8-18)23(20,21)12-5-3-11(16)4-6-12/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVKWSCIURYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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